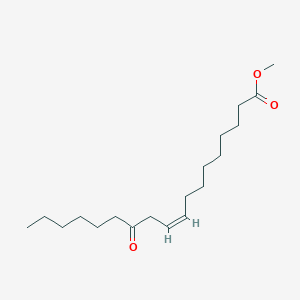9-Octadecenoic acid, 12-oxo-, methyl ester, (9Z)-
CAS No.:
Cat. No.: VC13300344
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H34O3 |
|---|---|
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | methyl (Z)-12-oxooctadec-9-enoate |
| Standard InChI | InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13H,3-9,11-12,14-17H2,1-2H3/b13-10- |
| Standard InChI Key | DIPHDXIHMQRKSX-RAXLEYEMSA-N |
| Isomeric SMILES | CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC |
| SMILES | CCCCCCC(=O)CC=CCCCCCCCC(=O)OC |
| Canonical SMILES | CCCCCCC(=O)CC=CCCCCCCCC(=O)OC |
Introduction
Chemical Structure and Molecular Identity
Structural Features
The compound features a cis (Z)-configured double bond between carbons 9 and 10, a ketone group at carbon 12, and a methyl ester group at carbon 1 . This arrangement confers distinct physicochemical properties, including reduced polarity compared to its free acid counterpart. The IUPAC name, methyl (Z)-12-oxooctadec-9-enoate, reflects these functional groups and stereochemistry .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 310.5 g/mol | |
| CAS Number | 3047-65-2 | |
| SMILES Notation | CCCCCCC(=O)C/C=C\CCCCCCCC(=O)OC |
Stereochemical Considerations
The (9Z) designation indicates the cis geometry of the double bond, which influences molecular packing and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy confirms this configuration through characteristic olefinic proton resonances at 5.3–5.5 ppm. The ketone at C12 introduces a planar sp²-hybridized carbon, enhancing susceptibility to nucleophilic attacks.
Synthesis and Production
Oxidation of Hydroxyl Precursors
A primary synthesis route involves oxidizing 12-hydroxy derivatives using Dess-Martin periodinane (DMP), a reagent known for high selectivity in ketone formation. The reaction proceeds under anhydrous conditions at 0–25°C, yielding the target compound with >85% efficiency.
Esterification Strategies
Methyl esterification of 12-oxo-9(Z)-octadecenoic acid is achieved via acid-catalyzed reactions with methanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the process, with reaction times of 6–12 hours at reflux temperatures .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL) but is miscible with organic solvents like chloroform and hexane. Storage at -20°C in inert atmospheres prevents ketone reduction and ester hydrolysis .
NMR Spectroscopy
-
¹H NMR (CDCl₃): δ 5.35 (m, 2H, CH₂-CH=CH-CH₂), δ 2.45 (t, 2H, C=OCH₂), δ 3.65 (s, 3H, OCH₃).
-
¹³C NMR: δ 207.8 (C=O, ketone), δ 174.2 (C=O, ester), δ 130.1–127.9 (olefinic carbons).
Mass Spectrometry
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 310.5, with fragment ions at m/z 267 (loss of CH₃O) and m/z 183 (allylic cleavage) .
Chemical Reactivity and Modifications
Hydrogenation
Catalytic hydrogenation over Pd/C reduces the double bond to a single bond, yielding methyl 12-oxostearate. This reaction proceeds quantitatively under 1 atm H₂ at 25°C.
Hydrolysis
Alkaline hydrolysis with NaOH/MeOH cleaves the ester moiety, producing 12-oxo-9(Z)-octadecenoic acid. The free acid form shows enhanced polarity and biological activity .
Biological Significance and Applications
PPAR Modulation
The compound activates peroxisome proliferator-activated receptors (PPARs), nuclear receptors regulating lipid homeostasis and inflammation. In vitro assays demonstrate EC₅₀ values of 1.2 µM for PPAR-α, suggesting therapeutic potential for metabolic disorders.
Lipidomics Research
As a stable analog of oxidized fatty acids, it serves as a standard in mass spectrometry-based lipid profiling. Its fragmentation patterns aid in identifying endogenous oxylipins .
Industrial and Synthetic Applications
Polymer Chemistry
The ketone group enables Schiff base formation with diamines, producing polyurethane precursors. These polymers exhibit tunable thermal stability (T₅% = 180–220°C).
Flavor and Fragrance Synthesis
Oxidative cleavage of the double bond generates aldehydes (e.g., nonanal), which are key components in citrus fragrances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume